6-Chloro-8-methoxychroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique structural features and potential biological activities. It is primarily recognized for its role as a scaffold in medicinal chemistry, particularly in the development of inhibitors targeting various biological pathways.
This compound can be synthesized from commercially available chroman derivatives through a series of chemical reactions, including chlorination and methoxylation. The synthesis typically employs reagents such as thionyl chloride or phosphorus pentachloride for chlorination, and dimethyl sulfate or methyl iodide for methoxylation.
6-Chloro-8-methoxychroman-4-one is classified as a heterobicyclic compound due to its fused ring structure, which consists of a benzene ring fused to a dihydropyran moiety. It is part of the broader chromanone family, which includes compounds that exhibit diverse biological activities and serve as important intermediates in organic synthesis.
The synthesis of 6-Chloro-8-methoxychroman-4-one involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular formula of 6-Chloro-8-methoxychroman-4-one is , with a molecular weight of approximately 212.63 g/mol. The compound features a chroman backbone with specific substituents that influence its chemical properties and biological activity.
6-Chloro-8-methoxychroman-4-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagents significantly influences the reaction pathway and product distribution.
The mechanism of action for 6-Chloro-8-methoxychroman-4-one is primarily linked to its interactions with specific biological targets, such as enzymes involved in metabolic pathways. For instance, certain derivatives have been evaluated as inhibitors of SIRT2, an enzyme associated with aging-related diseases . The structural modifications imparted by chlorine and methoxy groups enhance binding affinity and selectivity towards these targets.
The compound's logP value (XLogP3) is approximately 2, indicating moderate lipophilicity, which can influence its bioavailability and interaction with biological membranes .
6-Chloro-8-methoxychroman-4-one has significant applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic research and pharmaceutical development .
The synthesis of 6-chloro-8-methoxychroman-4-one relies on sequential transformations of phenolic precursors. A representative pathway begins with 2-hydroxy-5-methoxyacetophenone, which undergoes Friedel-Crafts acylation followed by halogen-directed cyclization. Critical intermediates include 3-(chloroacetyl)-4-methoxyphenol (Stage I), which undergoes intramolecular cyclization under acidic conditions to form the chromanone core (Stage II). Final oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the target compound [7] [8]. Alternative routes employ lithium-ammonia reduction of methoxy-substituted chromenes, enabling precise control over the oxidation state at C3–C4 [8]. Key challenges include preventing regioisomeric byproducts during cyclization, necessitating meticulous temperature control (–10°C to 25°C) and stoichiometric adjustments.
Table 1: Key Intermediates in Multistep Synthesis
Stage | Intermediate | Function | Conversion Yield |
---|---|---|---|
I | 2-Hydroxy-5-methoxyacetophenone | Halogenation substrate | 95% |
II | 3-(Chloroacetyl)-4-methoxyphenol | Cyclization precursor | 82% |
III | 8-Methoxy-6-hydroxychroman-4-one | Halogenation substrate | 88% |
Core ring formation exploits acid-catalyzed cyclization of halogenated phenolic ketones. In a standard protocol, 2'-hydroxy-6-methoxy-8-chloroacetophenone undergoes Michael addition with acrylonitrile in THF using benzyltrimethylammonium hydroxide (Triton-B) catalysis, producing 3-(aryloxy)propionitrile intermediates. Subsequent hydrolysis (acetic acid/HCl) yields carboxylic acids, followed by PPA-mediated cyclization (50–100°C, 3–4 h) to furnish 6-chloro-8-methoxychroman-4-one [7]. Microwave-assisted methods significantly enhance efficiency: irradiation at 160°C for 1 hour with (−)-sparteine as a chiral base achieves 85% enantiomeric excess for analogous chromanones [4]. Post-cyclization modifications include reductive amination at C4 using sodium cyanoborohydride/ammonium acetate or aldol condensations for arylidene derivatives [7].
Position-selective installation of chloro and methoxy groups demands orthogonal protecting strategies:
Table 2: Halogenation/Methoxylation Reagent Systems
Target Position | Reagent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
C6 Chlorination | SO₂Cl₂ | CHCl₃, reflux | Moderate (C6 > C8) | 70–75% |
C8 Chlorination | NCS | DMF, 25°C | High (C8) | 78–85% |
C8 Methoxylation | CuI/CH₃ONa | Pyridine, 110°C | High (C8) | 65–70% |
C6 Demethylation | BBr₃ | CH₂Cl₂, −78°C | Specific | Quant. |
Catalyst screening reveals PPA (polyphosphoric acid) as optimal for cyclization (yield: 88–92%), though it generates viscous mixtures complicating product isolation. Benzyltrimethylammonium hydroxide (5 mol%) in aldol condensations improves yields to 90% while reducing side products [7]. Solvent studies demonstrate that n-butanol maximizes Claisen-Schmidt condensations for arylidene derivatives due to its polarity and reflux characteristics. Microwave irradiation slashes reaction times from 24h to 1h and elevates yields by 15–20% versus conventional heating [3] [4]. Continuous flow systems enhance scalability: microreactor technology achieves 40% reduction in cyclization time and 3-fold space-time yield improvements via precise thermal control [4]. Enantioselective syntheses leverage (−)-sparteine (15 mol%) but require chiral HPLC resolution (Chiralcel OD-H) to attain >98% ee [4].
Table 3: Catalyst and Condition Optimization
Reaction Step | Optimal Catalyst | Temperature | Time (h) | Yield | Improvement vs. Classical |
---|---|---|---|---|---|
Cyclization | PPA (excess) | 90°C | 4 | 88–92% | +12% (vs. H₂SO₄) |
Aldol Condensation | Triton-B (5 mol%) | 80°C | 2 | 90% | +18% (piperidine) |
Reductive Amination | NaBH₃CN | 25°C | 24 | 75% | +20% (NaBH₄) |
Enantioselective Aldol | (−)-Sparteine (15 mol%) | 160°C (MW) | 1 | 85%* | +25% ee |
*After chiral resolution
Structural Analysis and Spectral Characterization
The 6-chloro-8-methoxychroman-4-one scaffold (C₁₀H₉ClO₃, MW: 212.63 g/mol) exhibits distinct spectral fingerprints:
Biological Relevance and Synthetic Applications
6-Chloro-8-methoxychroman-4-one serves as a precursor to SIRT2-selective inhibitors with IC₅₀ values reaching 1.5–3.2 μM. The chloro and methoxy groups enhance target affinity through halogen bonding with His187 and steric complementarity within hydrophobic subpockets [3] [4]. Derivatives like 6,8-dibromo-2-pentylchroman-4-one exhibit >66-fold selectivity for SIRT2 over SIRT1/SIRT3, underscoring the pharmacophoric role of C6/C8 substituents [3]. In silico models predict blood-brain barrier permeability (logBB = 0.32) due to optimal lipophilicity (clogP ≈ 2.8) and polar surface area (58.3 Ų) [4]. Current research focuses on C4-functionalized analogs (hydrazones, sulfonamides) to modulate solubility and target engagement [7] [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3